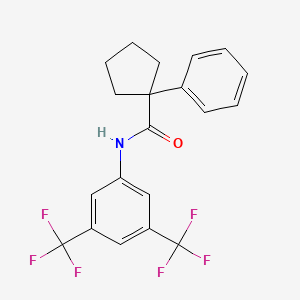

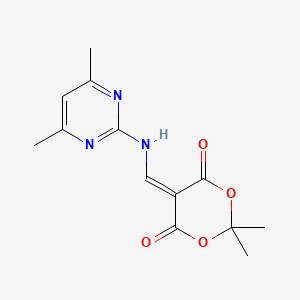

![molecular formula C14H15N3O3S3 B2619156 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2097902-95-7](/img/structure/B2619156.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound that is a colorless solid . It is the most common of the three isomers with formula (C4H3S)2 .

Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of the compound, has been studied extensively. X-ray crystallography shows that the two rings are coplanar . The compound has a molecular weight of 166.26 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-bithiophene, a component of the compound, include a melting point of 31.1 °C and a boiling point of 260 °C . The compound is a colorless solid, although commercial samples are often greenish .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(1-methyl-1H-pyrazol-4-yl)ethane-1-sulfonamido”, also known as “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide”.

Organic Semiconductors

2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(1-methyl-1H-pyrazol-4-yl)ethane-1-sulfonamido: is a promising candidate for organic semiconductors due to its conjugated structure. The bithiophene moiety enhances charge carrier mobility, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These devices benefit from the compound’s ability to facilitate efficient charge transport and light emission .

Photovoltaic Applications

The compound’s strong absorption in the UV-visible spectrum and its ability to form stable thin films make it ideal for use in organic solar cells (OSCs). The bithiophene unit contributes to the high photovoltaic efficiency by improving the light-harvesting capabilities and charge separation processes, which are crucial for converting solar energy into electrical energy .

Conductivity-Based Sensors

Due to its conductive properties, this compound can be utilized in the development of sensors and biosensors. The presence of the bithiophene and pyrazole groups allows for the detection of various analytes through changes in electrical conductivity. This makes it useful in environmental monitoring, medical diagnostics, and industrial applications .

Fluorescent Probes

The compound’s fluorescence properties can be exploited in the design of fluorescent probes for biological imaging and diagnostic applications. The bithiophene moiety enhances the fluorescence intensity, making it suitable for detecting and imaging biological molecules and cells with high sensitivity and specificity .

Spintronics

In the field of spintronics, the compound’s ability to undergo spin-state switching can be harnessed for developing molecular spintronic devices. The pyrazole group, in particular, plays a role in modulating the spin states, which is essential for creating memory and switching devices at the molecular level .

Catalysis

The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, which can be used in various catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond formation. This application is significant in both industrial and synthetic organic chemistry .

Drug Delivery Systems

The biocompatibility and functional groups present in the compound make it a potential candidate for drug delivery systems. It can be engineered to form nanoparticles or conjugates that deliver therapeutic agents to specific targets in the body, enhancing the efficacy and reducing the side effects of drugs .

Molecular Electronics

The compound’s electronic properties can be utilized in the development of molecular electronic devices. Its ability to form stable, conductive films and its tunable electronic characteristics make it suitable for applications in molecular circuits and other nanoscale electronic components .

These applications highlight the versatility and potential of 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(1-methyl-1H-pyrazol-4-yl)ethane-1-sulfonamido in various scientific and technological fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S3/c1-17-9-10(7-15-17)23(19,20)16-8-11(18)12-4-5-14(22-12)13-3-2-6-21-13/h2-7,9,11,16,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEMGELJQWYGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)

![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2619087.png)

![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)